molecular formula C17H25ClO3 B043701 Chloropanaxydiol CAS No. 114687-51-3

Chloropanaxydiol

Cat. No.: B043701
CAS No.: 114687-51-3
M. Wt: 312.8 g/mol
InChI Key: BPRJTLAULHNDLP-UHFFFAOYSA-N
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Description

Chloropanaxydiol (C₁₇H₂₅ClO₃, exact mass: 312.1492) is a chlorinated polyacetylene derivative first isolated from Panax ginseng (syn. Panax schinseng). Its structure features a diol group (-OH) and a chlorine substituent, contributing to its notable bioactivity . The compound exhibits a specific optical rotation of [α]D = −37.2° (c = 0.2, MeOH) and is recognized for its cytotoxic properties, making it a subject of interest in pharmacological research . This compound’s biosynthesis in plants is linked to stress responses, as observed in agarwood beetle larval stages, where its upregulation suggests a defensive role .

Properties

CAS No.

114687-51-3

Molecular Formula

C17H25ClO3

Molecular Weight

312.8 g/mol

IUPAC Name

1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

InChI

InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3

InChI Key

BPRJTLAULHNDLP-UHFFFAOYSA-N

SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Other CAS No.

114687-51-3

Synonyms

1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol
CEHD

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Chloropanaxydiol belongs to a class of polyacetylenic lipids. Key structural analogs include:

Dihydropanaxacol (C₁₇H₂₈O₃)
  • Structural Differences : Lacks the chlorine atom present in this compound, replacing it with a hydroxyl group. This modification reduces molecular polarity and alters hydrophobic interactions .
  • Source : Also derived from Panax species .
Saponin H and Assamsaponin D
  • Structural Differences: These are triterpenoid saponins with glycosidic linkages, contrasting with this compound’s linear polyacetylene backbone. Their larger molecular weights (e.g., Saponin H: ~800–1000 Da) reflect carbohydrate moieties absent in this compound .
  • Source : Co-occur in Panax ginseng and agarwood beetle-associated metabolites .
Eremopetasinorol
  • Structural Differences: A sesquiterpenoid with a fused ring system, lacking the diol and chlorine groups critical to this compound’s activity .

Functional Comparison Based on Pharmacological Activity

Cytotoxicity
  • This compound : Demonstrates cytotoxicity against multiple cancer cell lines, attributed to its chlorine-enhanced electrophilic reactivity .
  • Dihydropanaxacol : Exhibits milder cytotoxicity due to reduced electrophilicity .
  • Saponin H/Assamsaponin D: Primarily immunomodulatory and anti-inflammatory, with minimal direct cytotoxicity .
Metabolic Roles
  • This compound and Eremopetasinorol are upregulated in agarwood beetle larvae, suggesting roles in chemical defense. However, Eremopetasinorol’s sesquiterpenoid structure may deter predators via odor, whereas this compound directly disrupts cellular membranes .

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Source Key Activity Structural Uniqueness
This compound C₁₇H₂₅ClO₃ Panax ginseng Cytotoxic Chlorinated diol
Dihydropanaxacol C₁₇H₂₈O₃ Panax species Mild cytotoxicity Non-chlorinated diol
Saponin H C₄₂H₆₆O₁₄ Panax ginseng Immunomodulatory Triterpenoid glycoside
Eremopetasinorol C₁₅H₂₄O₂ Agarwood beetle Defense signaling Sesquiterpenoid

Key Findings :

  • Chlorine substitution enhances cytotoxicity compared to non-halogenated analogs like Dihydropanaxacol .
  • Structural complexity (e.g., glycosides in saponins) shifts activity from cytotoxicity to immunomodulation .

Discussion of Comparative Advantages and Limitations

  • Saponins : Broader therapeutic applications but require higher doses and complex synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloropanaxydiol
Reactant of Route 2
Chloropanaxydiol

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